molecular formula C25H27N5O2S B2674472 N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-39-3

N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2674472
CAS No.: 1111151-39-3
M. Wt: 461.58
InChI Key:
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Description

N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a triazoloquinazoline core, a phenethyl group, and a cyclohexyl moiety, contributes to its potential as a pharmacologically active agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system. Commonly, this can be achieved by reacting 2-aminobenzonitrile with hydrazine derivatives under acidic conditions.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the triazoloquinazoline core is alkylated with phenethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Thioacetamide Formation: The final step involves the reaction of the intermediate with cyclohexyl isothiocyanate to form the thioacetamide linkage. This reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of phenylacetic acid derivatives.

    Reduction: Reduction of the triazoloquinazoline core can yield dihydro derivatives, which may have different biological activities.

    Substitution: The thioacetamide group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Nucleophiles: Thiols, amines, and alcohols can act as nucleophiles in substitution reactions.

Major Products

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Dihydro triazoloquinazoline derivatives.

    Substitution: Various substituted thioacetamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The triazoloquinazoline core is known to inhibit certain enzymes, which can lead to the disruption of cellular processes in microbes or cancer cells. The phenethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazoline Derivatives: Compounds with similar core structures but different substituents.

    Phenethyl Derivatives: Compounds with phenethyl groups attached to different core structures.

    Thioacetamide Derivatives: Compounds with thioacetamide groups attached to various cores.

Uniqueness

N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is unique due to its combination of a triazoloquinazoline core, a phenethyl group, and a cyclohexyl moiety. This unique structure contributes to its diverse biological activities and potential as a pharmacologically active agent.

Properties

IUPAC Name

N-cyclohexyl-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c31-22(26-19-11-5-2-6-12-19)17-33-25-28-27-24-29(16-15-18-9-3-1-4-10-18)23(32)20-13-7-8-14-21(20)30(24)25/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSNAHWXFHTESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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